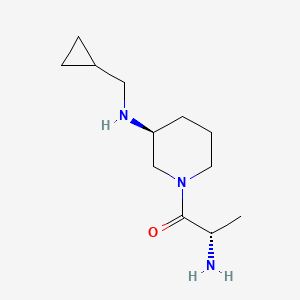
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and an isopropyl group at the 5-position of the pyrazole ring, along with an ethanol group attached to the nitrogen at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One common method involves the reaction of 4-iodo-1H-pyrazole with isopropyl bromide under basic conditions to introduce the isopropyl group. This is followed by the reaction with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-Hydro-5-isopropyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(4-Amino-5-isopropyl-1H-pyrazol-1-yl)ethanol or 2-(4-Hydroxy-5-isopropyl-1H-pyrazol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodine atom and the isopropyl group can influence its binding affinity and selectivity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodo-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the isopropyl group at the 5-position.
2-(4-Bromo-5-isopropyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a bromine atom instead of iodine.
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol lies in the combination of the iodine atom and the isopropyl group, which can influence its chemical reactivity and biological activity. The presence of the ethanol group also provides additional functionalization possibilities, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H13IN2O |
|---|---|
Peso molecular |
280.11 g/mol |
Nombre IUPAC |
2-(4-iodo-5-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)8-7(9)5-10-11(8)3-4-12/h5-6,12H,3-4H2,1-2H3 |
Clave InChI |
XURXWPNXZITAGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=NN1CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




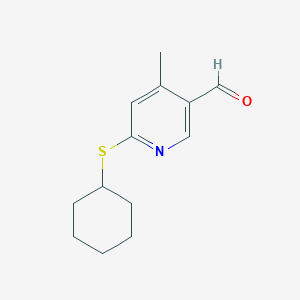
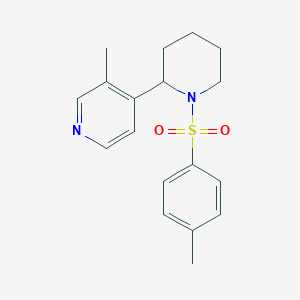
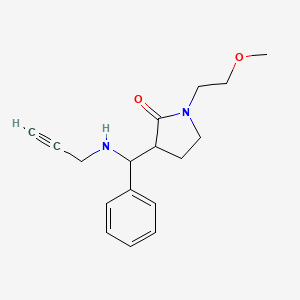
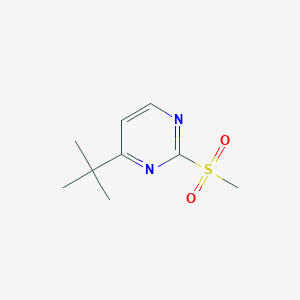
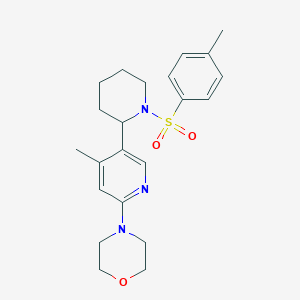
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)

